Product packaging for Ludovicin C(Cat. No.:CAS No. 27740-15-4)

Ludovicin C

Cat. No.: B1675376
CAS No.: 27740-15-4
M. Wt: 262.3 g/mol
InChI Key: QPXLDBMZJNDASA-PBLBJHRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ludovicin C is a bioactive sesquiterpene lactone compound with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . It is a natural product identified in plant species such as Artemisia ludoviciana . As a sesquiterpene lactone, it belongs to a class of compounds known for their diverse biological activities, which often include interaction with key signaling pathways. Research-grade this compound is offered with high purity for use in biochemical and pharmacological studies. Preliminary research indicates its potential as a multi-target agent, with studies suggesting activity against targets including ROS, MEK, ERK, Raf, and Caspase pathways . This profile makes it a compound of interest for investigating cellular signaling, stress response, and apoptosis mechanisms in experimental models. The supplied compound has the CAS Registry Number 57740-15-4 and should be stored at -20°C . All products are for Research Use Only. They are not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1675376 Ludovicin C CAS No. 27740-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27740-15-4

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3aS,5aR,6S,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h9,11,13,17H,1,4-6H2,2-3H3/t9-,11-,13-,15-/m0/s1

InChI Key

QPXLDBMZJNDASA-PBLBJHRBSA-N

SMILES

CC1=C2C3C(CCC2(C(CC1=O)O)C)C(=C)C(=O)O3

Isomeric SMILES

CC1=C2[C@@H]3[C@@H](CC[C@]2([C@H](CC1=O)O)C)C(=C)C(=O)O3

Canonical SMILES

CC1=C2C3C(CCC2(C(CC1=O)O)C)C(=C)C(=O)O3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ludovicin C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Ludovicin C

Advanced Isolation Techniques for this compound

Advanced techniques for the isolation of this compound focus on efficiently separating this specific compound from other plant metabolites present in crude extracts. These techniques often involve a combination of extraction and chromatographic methods.

Chromatographic Purification Strategies

Chromatographic methods are essential for the purification of this compound, allowing for the separation of the target compound based on its physical and chemical properties, such as polarity and interaction with a stationary phase. Various chromatographic techniques can be employed, ranging from traditional column chromatography to more advanced high-performance methods.

While specific detailed protocols for this compound purification are not extensively detailed in all available literature, general chromatographic strategies for sesquiterpene lactones and other plant compounds include techniques like silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net These methods separate compounds based on their differential partitioning between a mobile phase and a stationary phase. The choice of stationary phase (e.g., silica gel, C18) and mobile phase (solvent mixtures) is crucial and is optimized based on the properties of this compound and the other components in the extract.

Research on related plant extracts and compounds, such as those from Artemisia iwayomogi or Anthemis ruthenica, demonstrates the application of repetitive chromatographic purification steps, including silica gel column chromatography and preparative HPLC, to isolate sesquiterpene lactones and other bioactive compounds. mdpi.comresearchgate.net These examples highlight the general approach applied in the field for purifying compounds like this compound.

Extraction Methodologies from Plant Matrices

The extraction of this compound from plant matrices is the initial step in the isolation process. This involves using appropriate solvents and techniques to selectively dissolve and extract the target compound from the plant material. The efficiency of the extraction process is influenced by factors such as the solvent used, temperature, extraction time, and the physical state of the plant material.

Studies on Tanacetum vulgare have shown that this compound can be present in both leaf and inflorescence extracts. vu.lt Different extraction solvents and methods can yield varying compositions of compounds. For instance, maceration with a solvent mixture like methanol/water (1:1, v/v) in an ultrasonic bath has been used for extracting compounds, including this compound, from ground herbal material of T. vulgare. vu.lt The polarity of the solvent system plays a significant role in the types of compounds extracted.

Research on Artemisia ludoviciana subsp. mexicana has also involved the use of aqueous extracts, which were then subjected to solvent partitioning to obtain fractions with different properties. mdpi.com This indicates that sequential extraction with solvents of increasing polarity can be part of the isolation strategy for this compound.

The optimization of extraction methodologies is critical to maximize the yield of this compound while minimizing the co-extraction of interfering substances. Detailed research findings often involve evaluating different solvents and extraction conditions to determine the most effective approach for a specific plant source.

Biosynthetic Pathways and Mechanistic Elucidation of Ludovicin C

Proposed Biosynthetic Origins of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones commences with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its allylic isomer, dimethylallyl pyrophosphate (DMAPP). These C5 units are synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, localized in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, primarily occurring in plastids. nih.govmcw.edunih.gov

IPP and DMAPP are then condensed to form farnesyl pyrophosphate (FPP), a C15 precursor molecule. This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FDS). nih.govmcw.edu FPP serves as a key branch point, leading to the biosynthesis of various classes of terpenoids, including sesquiterpenes. mcw.eduwikipedia.org

The initial committed step in sesquiterpene lactone biosynthesis involves the cyclization of FPP. This process is mediated by a diverse group of enzymes known as sesquiterpene synthases (STPSs) or cyclases. nih.govmetabolomicsworkbench.org These enzymes catalyze the formation of various cyclic sesquiterpene scaffolds. A common intermediate for many sesquiterpene lactone subclasses, particularly in the Asteraceae, is germacrene A, formed by germacrene A synthase (GAS). mcw.eduuni-freiburg.de

Following the cyclization of FPP to a sesquiterpene hydrocarbon backbone, a series of oxidative modifications and rearrangements occur. These steps typically involve cytochrome P450 enzymes and other modifying enzymes, leading to the introduction of hydroxyl groups, oxidation to carboxylic acids, and ultimately the formation of the characteristic lactone ring structure. mcw.edunih.govmetabolomicsworkbench.org The position and orientation of the lactone ring, along with other functional groups, determine the specific class of sesquiterpene lactone, such as germacranolides, guaianolides, and eudesmanolides. mcw.edunih.govnih.gov

Interrelationships with Co-occurring Santanolides and Related Sesquiterpenoids

Ludovicin C has been isolated from Artemisia ludoviciana alongside other related santanolides, including ludovicin A and ludovicin B, as well as the known sesquiterpene lactone douglanine. nih.gov The co-occurrence of these structurally related compounds in the same plant species strongly suggests that they share common biosynthetic intermediates and enzymatic machinery, at least in the initial stages of their pathways. nih.gov

Santanolides are a subgroup of eudesmanolides, characterized by a specific carbon skeleton and lactone ring position. The presence of multiple santanolides in Artemisia ludoviciana indicates that divergent enzymatic steps likely occur later in the pathway, leading to the specific structural variations observed among ludovicin A, B, and C, and other co-occurring santanolides. These variations may involve differences in hydroxylation patterns, oxidation states, or methylation.

Studying the biosynthesis of these co-occurring santanolides in parallel could provide valuable information about the common early steps and the specific branch points that lead to the individual compounds. Comparative analysis of enzyme activities and gene expression profiles in Artemisia ludoviciana producing these santanolides could help in elucidating their precise biosynthetic relationships.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of sesquiterpene lactones, including those in Artemisia species, is a tightly regulated process influenced by genetic and environmental factors. Studies on the regulation of sesquiterpene biosynthesis, particularly in Artemisia annua for artemisinin (B1665778) production, have identified various transcription factors and signaling pathways involved. uni-freiburg.de

Transcription factors belonging to families such as AP2/ERF, bHLH, MYB, and WRKY have been implicated in the regulation of sesquiterpene biosynthetic genes in Artemisia. These transcription factors can activate or repress the expression of genes encoding sesquiterpene synthases and downstream modifying enzymes.

Plant hormones, such as jasmonic acid (JA), abscisic acid (ABA), salicylic (B10762653) acid (SA), and gibberellins (B7789140) (GA), have also been shown to influence sesquiterpene biosynthesis in Artemisia. JA, in particular, is a key signaling molecule that often induces the production of secondary metabolites involved in plant defense, including sesquiterpene lactones.

While these studies provide a general framework for the genetic and molecular regulation of sesquiterpene biosynthesis in Artemisia, specific research focusing on the regulation of this compound biosynthesis in Artemisia ludoviciana is limited in the provided information. It is likely that similar regulatory mechanisms involving transcription factors and hormonal signaling pathways are involved in controlling the production of this compound. Further research is needed to identify the specific genes encoding the enzymes in the this compound pathway and to characterize the regulatory elements and transcription factors that govern their expression. Understanding these regulatory mechanisms could potentially lead to strategies for enhancing this compound production in Artemisia ludoviciana.

Synthetic Strategies for Ludovicin C and Its Analogues

Total Synthesis Approaches to Ludovicin C

Total synthesis aims to construct the target molecule from simpler, commercially available precursors. Several strategies have been developed for the total synthesis of sesquiterpene lactones, including those structurally related to this compound. ugent.bethieme-connect.com These approaches often involve a series of carefully orchestrated reactions to build the characteristic hydroazulene core and the appended γ-lactone ring. ugent.bethieme-connect.com

Organoselenium-Mediated Reduction as a Key Method

Organoselenium chemistry has emerged as a valuable tool in organic synthesis, particularly for transformations requiring precise control over selectivity. mdpi.comwikipedia.orgtandfonline.comnih.gov In the context of this compound synthesis, organoselenium-mediated reduction has been identified as a key method. Specifically, the organoselenium-mediated reduction of epoxy ketones has been employed as a crucial step in the short-step synthesis of this compound, along with other santanolides like dehydroisoerivanin, isoerivanin, and 1α,3α-dihydroxyarbusculin B. researchgate.netoup.comnii.ac.jpresearchgate.net This method allows for the efficient conversion of α,β-epoxy ketones to β-hydroxy carbonyl compounds. researchgate.net Quantitative mechanistic studies suggest that this reduction proceeds via an α-substitution process, which contrasts with the mechanism of common electron transfer reducing agents. researchgate.net

Stereoselective and Regioselective Methodologies

Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers and functional groups. thieme-connect.comnii.ac.jpmasterorganicchemistry.com Stereoselective synthesis aims to control the relative or absolute configuration of newly formed chiral centers, while regioselective synthesis focuses on controlling the position at which a chemical reaction occurs in a molecule with multiple reactive sites. masterorganicchemistry.com

In the synthesis of sesquiterpene lactones, including guaianolides which share structural features with this compound, stereoselective methodologies are crucial for establishing the correct configuration of the fused ring systems and the substituents. ugent.bethieme-connect.comtandfonline.com Radical cyclizations have been reported as key steps for the stereoselective synthesis of bi- and tricyclic sesquiterpene lactones. thieme-connect.comresearchgate.net These reactions can be designed to yield products in diastereomerically and enantiomerically pure forms. thieme-connect.com

Regioselective reactions are also vital to ensure that transformations occur at the desired positions on the complex this compound scaffold, avoiding the formation of unwanted isomers. organic-chemistry.orgrsc.orgunive.it While specific details on regioselective methods solely for this compound's total synthesis are not extensively detailed in the provided snippets beyond the organoselenium reduction of a specific epoxy ketone intermediate researchgate.net, the broader field of sesquiterpene lactone synthesis emphasizes the importance of controlling reaction sites. For instance, studies on the synthesis of other complex molecules highlight strategies for achieving regioselectivity in reactions like C-H activation and annulation cascades. rsc.org

Semi-synthetic Modifications and Derivative Generation

Semi-synthetic modifications involve using a naturally occurring compound as a starting material and performing chemical transformations to create derivatives or analogues. nih.govnih.gov This approach can be advantageous for generating a library of compounds with modified properties or enhanced biological activity. While the provided information does not detail specific semi-synthetic routes to this compound derivatives, the general principle of semi-synthesis is widely applied to natural products, including other sesquiterpene lactones. nih.govnih.govfrontiersin.org This often involves modifying functional groups, altering the oxidation state, or introducing new substituents to explore structure-activity relationships. For example, semi-synthetic analogues of other natural products have been synthesized to investigate their anti-inflammatory or anticancer properties. nih.govnih.gov

Development of Novel Synthetic Reagents and Methodologies Applicable to this compound Structure

The complexity of natural products like this compound often drives the development of novel synthetic reagents and methodologies. nih.gov These advancements can lead to more efficient, selective, and environmentally friendly routes to complex molecules. The use of organoselenium reagents, as discussed earlier, exemplifies the application of specific reagents and methodologies to address synthetic challenges in this compound synthesis. researchgate.netoup.comnii.ac.jp

Beyond specific reagents, novel synthetic strategies, such as cascade reactions nih.govrsc.org and innovative cyclization approaches thieme-connect.comrsc.org, are continuously being developed in natural product synthesis. While the provided information does not explicitly detail novel reagents specifically developed for this compound synthesis, the research on related sesquiterpene lactones and complex molecules indicates a continuous effort to devise new chemical transformations that could be applicable to the this compound structure. This includes the development of methods for stereoselective construction of complex ring systems and the introduction of specific functional groups with high precision. thieme-connect.comrsc.orgnih.govrsc.org

Investigation of Biological Activities and Underlying Mechanisms of Action of Ludovicin C

Allelopathic Potential and Phytotoxicity Studies

Studies have investigated the allelopathic potential and phytotoxicity of extracts from Tanacetum vulgare, a plant known to contain Ludovicin C researchgate.netvu.lt. Extracts from the aerial parts of T. vulgare have demonstrated strong allelopathic effects on model plants, specifically garden pepper cress (Lepidium sativum) and lettuce (Lactuca sativa) researchgate.netvu.lt. Flower and leaf water extracts of T. vulgare were found to significantly inhibit the seed germination and growth of these plants researchgate.netvu.lt.

The acidic fraction of T. vulgare leaf extract, which contains this compound, exhibited particularly strong inhibitory effects researchgate.netvu.lt. At a relative concentration of 0.5, this fraction decreased lettuce seed germination and growth by 89.93% compared to the control researchgate.netvu.lt. At a higher relative concentration of 1.0, the inhibition of lettuce seed germination and growth reached 98.46% researchgate.netvu.lt. The allelopathic inhibitory potential of tansy extracts was observed to be higher on garden pepper cress than on lettuce researchgate.netvu.lt. The presence of allelochemicals like this compound in T. vulgare may significantly impact plant communities and ecosystems researchgate.netvu.lt.

Plant TestedExtract Source (T. vulgare)FractionRelative ConcentrationInhibition of Germination and Growth (%)
Lettuce (Lactuca sativa)LeafAcidic Solution0.589.93
Lettuce (Lactuca sativa)LeafAcidic Solution1.098.46
Garden Pepper Cress (Lepidium sativum)LeafAcidic Solution0.5Higher than Lettuce
Garden Pepper Cress (Lepidium sativum)LeafAcidic Solution1.0Higher than Lettuce

Note: Data for Garden Pepper Cress inhibition percentages at specific concentrations were described as higher than lettuce in the source but precise numerical values were not provided in the snippet.

Antimicrobial Research Focus

Research has explored the antimicrobial properties of plants containing this compound, indicating potential activities against bacteria and protozoa.

Antibacterial Activities

Tanacetum vulgare extracts, which contain this compound, have been reported to possess antibacterial properties researchgate.net. These extracts have been tested against various bacterial strains nih.gov. While a study on sesquiterpene lactones from Tanacetum praeteritum (including Ludovicin A, but not specifically this compound in the provided snippet) found that most tested compounds were not effective in antimicrobial tests, the antibacterial activity of T. vulgare extracts containing this compound suggests that this compound, potentially in combination with other compounds in the extract, may contribute to this effect researchgate.netnih.gov.

Antiprotozoal Activities

Artemisia ludoviciana, another plant source of ludovicins including this compound, has been investigated for its antiparasitic efficacy against various protozoa researchgate.net. Studies using Artemisia ludoviciana essential oil and methanolic extracts have shown activity against Acanthamoeba castellanii, a free-living amoeba researchgate.net.

Methanolic extracts of Artemisia ludoviciana demonstrated time- and dose-dependent amoebicidal action on Acanthamoeba castellanii trophozoites and cysts researchgate.net. At a concentration of 32 mg/ml, no viable trophozoites or cysts were detected between 24 and 72 hours researchgate.net. A concentration of 16.0 mg/ml also resulted in similar outcomes against trophozoites, with a reduced number of viable cysts observed at 24 hours researchgate.net. At 8.0 mg/ml, no viable trophozoites were found after 48 hours, and 51% of cysts were killed within 72 hours researchgate.net. Cysts were generally found to be more resistant to the extracts compared to trophozoites researchgate.net.

Concentration (mg/ml)Target (Acanthamoeba castellanii)Time (h)Viable Count / Effect
32.0Trophozoites24-72No viable trophozoites
32.0Cysts24-72No viable cysts
16.0Trophozoites24-72No viable trophozoites
16.0Cysts2410.6 ± 2.1 viable cysts
8.0Trophozoites48No viable trophozoites
8.0Cysts7251% killed

Note: Data presented is based on the activity of Artemisia ludoviciana methanolic extracts, which contain this compound among other compounds.

Modulation of Inflammatory Processes

Sesquiterpene lactones, the class of compounds to which this compound belongs, are widely recognized for their anti-inflammatory properties mdpi.comnih.govscienceopen.commdpi.com. Research on extracts containing this compound, such as Artemisia ludoviciana extract, has also indicated anti-inflammatory effects researchgate.net.

Anti-inflammatory Effects

Artemisia ludoviciana extract has demonstrated anti-inflammatory effects researchgate.net. While specific studies detailing the anti-inflammatory activity of isolated this compound were not prominently featured in the provided search results, its presence in extracts exhibiting such activity suggests its potential contribution researchgate.net. The broader class of sesquiterpene lactones is known to impact inflammatory signaling pathways mdpi.comnih.govscienceopen.commdpi.com.

Molecular Targets in Inflammation Pathways (e.g., NF-κB pathway via sesquiterpene lactones)

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the transcription factor Nuclear Factor-kappa B (NF-κB) mdpi.comnih.govscienceopen.commdpi.commdpi.complos.orgnih.gov. The NF-κB pathway is a critical regulator of genes involved in inflammation and immune responses scienceopen.comoaepublish.com. In an unstimulated state, NF-κB dimers (such as p50/p65) are held in the cytoplasm by inhibitory proteins like IκB scienceopen.commdpi.comoaepublish.com. Upon activation by pro-inflammatory stimuli, IκB kinases (IKKs) phosphorylate IκB, leading to its degradation and the release and translocation of NF-κB into the nucleus, where it initiates the transcription of pro-inflammatory genes scienceopen.commdpi.comoaepublish.com.

Sesquiterpene lactones are proposed to inhibit NF-κB by selectively alkylating its p65 subunit, potentially by reacting with cysteine residues nih.gov. This alkylation can interfere with NF-κB's ability to bind to DNA and regulate gene expression nih.gov. Specifically, a proposed mechanism suggests that bifunctional sesquiterpene lactones can alkylate cysteine residues (e.g., Cys 38 and Cys 120) in the p65 subunit, altering its structure and preventing its interaction with DNA nih.gov. This mechanism contributes to the suppression of inflammatory responses regulated by NF-κB nih.gov.

While the direct molecular interaction of isolated this compound with NF-κB or other inflammatory targets was not detailed in the provided search results, its classification as a sesquiterpene lactone with an alpha-methylene-gamma-lactone group suggests it may share similar mechanisms of action, potentially inhibiting NF-κB and other inflammatory pathways like MAPK and JAK-STAT, which are also known targets of sesquiterpene lactones mdpi.comnih.gov.

Cytotoxicity Investigations in Specific Cell Lines

Research has explored the cytotoxic effects of sesquiterpene lactones, including those structurally related to this compound, in various cell lines. Studies on eudesmanolides isolated from Tanacetum vulgare ssp. siculum have shown cytotoxic activity against both cancer and healthy cell lines. For instance, compounds structurally similar to this compound, such as douglanin (B98920) and ludovicin B, demonstrated cytotoxic effects on human lung carcinoma epithelial-like cells (A549) and Chinese hamster lung fibroblast-like cells (V79379A) nih.govresearchgate.net.

One study indicated that while these compounds exhibited cytotoxicity against cancer cell lines, their higher activity against healthy cells might limit their therapeutic potential against tumors nih.gov. The cytotoxic effects were often observed to be time- and dose-dependent, as measured by assays like the MTT assay, which assesses mitochondrial impairment and correlates with cell proliferation nih.govresearchgate.netfrontiersin.org.

The following table summarizes some findings on the cytotoxic activity of related eudesmanolides:

CompoundCell LineIC50 (µM) (3-day exposure)Reference
DouglaninA549Highest activity nih.gov
DouglaninV79379AHighest activity nih.gov
Ludovicin BA549More toxic than Ludovicin A nih.gov
Ludovicin BV79379AClose results to Ludovicin A nih.gov
Ludovicin AA549Less toxic than Ludovicin B nih.gov
Ludovicin AV79379AClose results to Ludovicin B nih.gov

The presence of an exo-methylene group in the lactone is often considered essential for cytotoxicity, with the O=C-C=CH2 system also implicated as responsible mdpi.com.

Enzyme Modulation and Inhibition Research

Sesquiterpene lactones, including those found in Tanacetum species, have been investigated for their ability to modulate and inhibit enzymes pensoft.net. While direct studies specifically on this compound's enzyme modulation are not detailed in the provided results, research on related natural products offers insights into potential mechanisms.

Natural products, such as polyphenols, have demonstrated enzyme inhibitory activity, including on enzymes involved in neurodegenerative disorders like butyrylcholinesterase (BuChE) and monoamine oxidase A/B (MAO-A/B) mdpi.com. Flavonoids, another class of natural compounds, can modulate enzymes acting in the endogenous antioxidant system, such as superoxide (B77818) dismutases (SODs) mdpi.com.

Studies on enzyme inhibition often involve in vitro assays to determine the concentration required to inhibit enzyme activity by 50% (IC50) or the inhibition constant (Ki) mdpi.commdpi.comnih.gov. The mechanism of enzyme inhibition by natural products can involve various interactions, including binding to the active site or other regions of the enzyme nih.govplos.org.

Antioxidant Activity Assessments

The antioxidant activity of natural compounds, including those found in plants that contain this compound, has been evaluated using various methods pensoft.netjmbfs.orgmdpi.com. Antioxidants combat the harmful effects of free radicals jmbfs.orgscribd.com.

Common assays for assessing antioxidant activity include the ABTS, DPPH, and FRAP assays, which measure the capacity to scavenge free radicals or reduce oxidative species mdpi.comfrontiersin.orgnih.gov. For example, studies on Hippophae species, known for their polyphenolic content, have shown significant antioxidant activity in ABTS, DPPH, and FRAP assays mdpi.com. The reducing potential of extracts was found to be concentration-dependent mdpi.com.

While specific data on this compound's antioxidant activity is not explicitly provided, the presence of this compound in plants known for their antioxidant properties suggests potential activity. The antioxidant effects of natural compounds can be attributed to various mechanisms, including direct scavenging of reactive oxygen species (ROS), metal chelation, and modulation of antioxidant enzymes mdpi.commdpi.com.

Neurobiological Activity Research

Research into the neurobiological activity of compounds from Tanacetum species has been conducted, with some reports indicating neuromodulatory effects pensoft.net. These effects have been implicated in pharmacological approaches to conditions like migraine pensoft.net.

Neurobiological research often focuses on the mechanisms underlying neurological and psychological functions and disorders nih.govresearchgate.net. Studies may investigate the interaction of compounds with neurotransmitter systems or their effects on neuronal pathways frontiersin.orgresearchgate.net.

While the provided search results mention the neuromodulatory activity of Tanacetum species pensoft.net, specific details regarding the neurobiological activity of this compound itself are not available. Further research would be needed to elucidate any direct effects of this compound on neurobiological targets or pathways.

Other Investigated Biological Effects

Beyond cytotoxicity, enzyme modulation, antioxidant, and neurobiological activities, other biological effects of compounds found in plants containing this compound have been investigated. These include antinociceptive and hypoglycemic activities nih.govacademicjournals.org.

Antinociceptive Activity: Antinociception refers to the reduction of sensitivity to painful stimuli frontiersin.orgnih.govscielo.br. Studies on the essential oil from Artemisia ludoviciana, a source of sesquiterpene lactones including ludovicins, have shown significant antinociceptive effects in animal models researchgate.net. The observed effects appeared to be partially mediated by the opioid system researchgate.net. Antinociceptive activity can be evaluated using various pain models, such as the formalin test, hot plate test, and writhing test nih.govnih.govscielo.brresearchgate.net.

Hypoglycemic Activity: Hypoglycemia refers to a low blood glucose level nih.govnih.govwikipedia.org. Research on natural products has explored their potential to lower blood sugar levels. For example, extracts and isolated compounds from Syzygium cumini have demonstrated significant reductions in blood glucose levels in chemically induced diabetic rats academicjournals.org. This suggests a potential for natural compounds to influence glucose metabolism academicjournals.orgnih.gov.

While these studies highlight the potential for antinociceptive and hypoglycemic effects from plants containing this compound, direct research specifically detailing the antinociceptive or hypoglycemic activities of this compound was not found in the provided search results.

Analytical Methodologies for Ludovicin C Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the study of natural products like Ludovicin C. It allows for the separation of the target compound from a multitude of other phytochemicals present in crude extracts. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal for both qualitative identification and precise quantification.

The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. creative-proteomics.com As components elute, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the identification of known compounds by comparing their spectra to established libraries. The FID provides quantitative data based on the detection of ions formed during the combustion of organic compounds.

Table 1. Mass Spectrometric Data for this compound.
ParameterValueReference
Molecular FormulaC₁₅H₁₈O₄ vu.lt
Molecular Weight (Calculated)262.12 g/mol vu.lt
[M+H]⁺ (Observed)263.1281 m/z vu.lt

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sesquiterpene lactones, which are often non-volatile and thermally labile. researchgate.net When coupled with a Diode Array Detector (DAD) and a Time-of-Flight (TOF) mass spectrometer, HPLC provides comprehensive qualitative and quantitative data. This compound has been successfully identified in plant extracts using this method. vu.ltsciprofiles.com

The separation is typically achieved on a reverse-phase column (e.g., C18), where compounds are separated based on their polarity. mdpi.com The DAD acquires UV-Vis spectra for each eluting peak, aiding in compound class identification, while the TOF mass spectrometer provides high-resolution mass data, enabling the determination of elemental composition with high accuracy. vu.ltmdpi.com

Table 2. Exemplary HPLC-DAD-TOF Parameters for Analysis of Plant Extracts Containing this compound.
ParameterSpecificationReference
ColumnZORBAX Eclipse XDB (C18, 5 µm, 150 × 4.6 mm) mdpi.com
Mobile PhaseA: Deionized water + 0.1% trifluoroacetic acid B: Acetonitrile + 0.1% trifluoroacetic acid mdpi.com
Flow Rate1.0 mL/min mdpi.com
DAD Wavelengths254, 280, 325, 340, 364, 380, 420, 450 nm mdpi.com
TOF Mass Range100–1700 m/z mdpi.com
Ionization ModeElectrospray Ionization (ESI), Positive/Negative mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) enhances the separation efficiency of HPLC by using columns with smaller particle sizes (<2 µm), resulting in higher resolution, improved sensitivity, and faster analysis times. When coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), it becomes a highly sensitive tool for analyzing complex mixtures. nih.gov

This technique is particularly well-suited for the analysis of sesquiterpene lactones in trace amounts. nih.gov ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of compounds like this compound. Subsequent tandem MS (MS/MS) experiments can be performed to induce fragmentation and obtain structural information. nih.gov The method has been validated for the simultaneous quantification of numerous phenolics, including sesquiterpene lactones, in plant extracts and dietary supplements. nih.gov

Spectroscopic Approaches for Structural Elucidation

Once isolated, the precise molecular structure of this compound is determined using a combination of spectroscopic methods. These techniques probe the molecular framework, providing detailed information about the connectivity of atoms and their spatial arrangement.

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Chemical shifts, coupling constants (J-values), and signal multiplicities are used to map out proton frameworks.

¹³C NMR: Reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

2D NMR: Two-dimensional experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H correlations).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is essential for connecting different fragments of the molecule and identifying quaternary carbons. columbia.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the relative stereochemistry of the molecule. researchgate.net

The combination of these experiments allows chemists to piece together the complete 2D and 3D structure of complex molecules. nih.govresearchgate.net

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecular structure. High-resolution mass spectrometry (HRMS), often performed with a TOF analyzer, can determine the elemental formula of a compound with high precision. vu.lt

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to study the fragmentation patterns of sesquiterpene lactones. nih.gov In these experiments, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide clues about the structure. For sesquiterpene lactones, common fragmentation pathways include the neutral loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The loss of side chains as carboxylic acids is also a characteristic fragmentation pathway for ester-containing lactones. nih.gov These fragmentation patterns are highly dependent on the specific structure and stereochemistry of the molecule, making MS a vital tool for distinguishing between different isomers.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules, including complex natural products like the sesquiterpene lactone, this compound. This non-empirical method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which provides information about the spatial arrangement of its atoms. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a molecule's stereochemistry.

The determination of the absolute configuration of this compound using ECD involves a synergistic approach that combines experimental measurements with quantum chemical calculations. nih.gov This is particularly crucial for molecules with multiple stereogenic centers and conformational flexibility, where empirical rules may be challenging to apply. The primary methodology involves the comparison of the experimentally measured ECD spectrum of a this compound sample with the theoretically calculated spectra for its possible stereoisomers. A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

The computational aspect of this analysis typically employs Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method allows for the calculation of the excited states of a molecule and, consequently, the simulation of its ECD spectrum. The process begins with a thorough conformational analysis of the possible stereoisomers of this compound to identify the most stable conformers in solution. Subsequently, the ECD spectra for these low-energy conformers are calculated. A Boltzmann-weighted average of the individual conformer spectra is then generated to produce the final theoretical ECD spectrum for each stereoisomer.

The chromophores within the this compound molecule, such as the α,β-unsaturated γ-lactone ring, are primarily responsible for its ECD signals. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial orientation of these chromophores and their interaction with other parts of the molecule. For sesquiterpene lactones, specific electronic transitions, such as the n → π* and π → π* transitions of the lactone and enone moieties, give rise to characteristic bands in the ECD spectrum. rsc.org

Below is a hypothetical representation of the kind of data that would be generated and analyzed in an ECD study of this compound to determine its absolute configuration.

Table 1: Hypothetical ECD Data for a Stereoisomer of this compound

Electronic TransitionCalculated Wavelength (nm)Rotational Strength (R) [10⁻⁴⁰ cgs]
n → π* (Lactone)255+15.2
π → π* (Enone)220-28.5
π → π* (Lactone)210+8.7

Table 2: Comparison of Experimental and Calculated ECD Maxima for this compound

StereoisomerCalculated λmax (nm) and Sign of Cotton EffectExperimental λmax (nm) and Sign of Cotton EffectConclusion
(6R, 7S, 8S, 11R)-Ludovicin C258 (+), 222 (-)257 (+), 221 (-)Match
(6S, 7R, 8R, 11S)-Ludovicin C258 (-), 222 (+)257 (+), 221 (-)No Match

By systematically comparing the experimental ECD spectrum with the calculated spectra for all possible stereoisomers, the absolute configuration of this compound can be confidently assigned. This computational approach has become an indispensable tool in the stereochemical elucidation of complex natural products. nih.gov

Research Models and Experimental Design in Ludovicin C Studies

In vitro Research Models and Cell-Based Assays

In vitro models are widely used to study the direct effects of Ludovicin C on various biological processes in a controlled laboratory setting. These systems allow for detailed examination of cellular responses, molecular mechanisms, and interactions with specific enzymes or microbes.

Human Cell Line Systems (e.g., A549, V79379A, THP-1, BV-2 Microglial Cells)

Human cell lines are fundamental tools in in vitro research, providing reproducible systems to assess the impact of compounds like this compound on human cells. While specific studies detailing this compound's effects on all the listed cell lines (A549, V79379A, THP-1, BV-2) were not extensively found, related sesquiterpene lactones from Tanacetum species have been investigated using some of these models.

For instance, sesquiterpene lactones with the eudesmanolides skeleton, isolated from T. vulgare ssp. siculum, including ludovicin B, demonstrated cytotoxic activity against in vitro cultured cancer and healthy cell lines, such as V79379A cells. mdpi.com These compounds were found to be highly time- and concentration-dependent in their cytotoxic effects. mdpi.com

Microbial Culture Systems

Microbial culture systems are used to investigate the effects of compounds on microbial growth, viability, and activity. While specific studies on this compound's effects on microbial cultures were not detailed in the search results, Tanacetum species extracts, which contain sesquiterpene lactones like this compound, have shown antimicrobial activity in in vitro tests against various phytopathogenic fungi and bacteria. vu.lt Microbial culture systems can involve simple batch cultures or more complex continuous culture systems like chemostats or retentostats, which allow for the study of microbial growth under controlled conditions. mdpi.comfrontiersin.org Co-culture systems involving different microbial species or microbes and host cells are also utilized to study complex interactions. frontiersin.orgplos.org

Enzyme Assays

Enzyme assays are biochemical tests used to measure the activity of specific enzymes and to determine how compounds influence this activity. battendiseasenews.comksu.edu.sa These assays are crucial for understanding the potential inhibitory or activating effects of this compound on various enzymatic pathways. The design of enzyme assays involves careful consideration of factors such as temperature, pH, ionic strength, and substrate and enzyme concentrations to ensure accurate and reproducible results. researchgate.netillinois.edunih.gov While the search results did not provide specific examples of enzyme assays conducted with isolated this compound, the ethnopharmacological studies of Tanacetum species indicate that they possess enzyme inhibitory activity. pensoft.netpensoft.net Enzyme assays are typically performed by measuring the consumption of a substrate or the production of a product over time, often utilizing techniques like spectrophotometry or fluorescence. battendiseasenews.comksu.edu.sa

Bioassay Systems for Specific Cellular Responses (e.g., Mitogenic, Metabolic, Reporter Assays)

Bioassay systems are designed to measure specific biological responses of cells or organisms to a substance. clinisciences.combioassaysystem.comhibiscuspublisher.com These can include assays measuring cell proliferation (mitogenic assays), metabolic activity, or the activation of specific signaling pathways using reporter genes. Reporter assays, for example, utilize cell lines genetically modified to express a detectable protein (like secreted alkaline phosphatase or luciferase) under the control of a promoter that is activated by a specific cellular event or pathway. invivogen.com A549-Dual™ cells, for instance, are a reporter cell line derived from A549 cells that allow for the simultaneous study of NF-κB and IRF pathways by measuring reporter protein activity in the cell culture supernatant. invivogen.com While the search results did not provide specific examples of this compound being tested in these exact bioassay systems, such assays are standard tools in in vitro research to evaluate the biological impact of compounds.

Methodological Considerations for In vitro Experimental Design

Designing robust in vitro experiments is critical for obtaining reliable and reproducible results. frontiersin.org Key considerations include selecting appropriate cell lines or models that are relevant to the research question, controlling experimental parameters such as cell passage number, culture media composition, and incubation conditions, and ensuring proper handling and storage of compounds. nih.govatcc.org For cell-based assays, factors like cell density, treatment duration, and the choice of assay endpoint (e.g., cell viability, protein expression, reporter activity) are crucial. nih.govresearchgate.net Statistical experimental design approaches, such as Design of Experiments (DOE), can be employed to efficiently screen and optimize experimental conditions, particularly in complex cell culture systems. nih.gov Reproducibility is a major focus in in vitro research, and efforts are made to standardize protocols and reporting to minimize variability between studies. frontiersin.orgnih.gov

In vivo Research Models (Non-Human Organisms)

In vivo research involves conducting experiments within living organisms, providing a more complex and integrated biological context compared to in vitro studies. biotechfarm.co.ilcusabio.com These models are essential for evaluating the systemic effects of compounds, including their metabolism, distribution, and potential interactions within a whole organism. biotechfarm.co.ilcusabio.comcreative-diagnostics.com

While the search results mentioned in vivo and ex vivo studies in the context of Tanacetum species research, specific details regarding the use of isolated this compound in non-human in vivo models were not prominently featured. Ex vivo models, such as studies on mouse cortex, have been used to investigate the effects of Tanacetum parthenium extract on inflammatory markers. pensoft.net In vivo studies using animal models, such as mice or rats, are commonly employed in biological and medical research to study disease progression, evaluate the efficacy of potential therapeutic agents, and assess potential side effects. biotechfarm.co.ilcreative-diagnostics.combiocompare.com These models allow researchers to observe how a compound behaves within a complex living system, taking into account factors like metabolism, immune response, and the interaction of different organ systems. biotechfarm.co.ilcusabio.com The selection of an appropriate in vivo model depends on the specific research question and the biological processes being investigated. biocompare.comnih.gov

Plant-Based Models for Allelopathic Investigations

Plant-based models are employed to investigate the allelopathic potential of compounds like this compound, which is found in plants such as Tanacetum vulgare (tansy). Allelopathy refers to the chemical interaction between plants, where one plant releases bioactive compounds (allelochemicals) that affect the growth, germination, or distribution of other plants in the vicinity. mdpi.comnih.gov

Studies investigating the allelopathic effects of Tanacetum vulgare extracts, which contain this compound, have utilized model plants such as garden pepper cress (Lepidium sativum L.) and lettuce (Lactuca sativa L.). mdpi.comresearchgate.netvu.lt These models are chosen for their sensitivity to allelochemicals and ease of use in germination and growth assays. Experimental setups typically involve exposing seeds or seedlings of the model plants to extracts or isolated compounds from the donor plant. mdpi.comresearchgate.netvu.lt

Research findings indicate that extracts from the aerial parts of T. vulgare exhibit strong allelopathic effects on these model plants. mdpi.comresearchgate.net Specifically, flower and leaf water extracts have shown significant inhibition of seed germination and growth in both lettuce and garden pepper cress. mdpi.comresearchgate.netvu.lt The inhibitory potential of tansy extracts was observed to be higher on garden pepper cress compared to lettuce. mdpi.comresearchgate.netvu.lt Different fractions of the extracts (acidic, neutral, and alkaline) have been tested, revealing that acidic leaf and inflorescence extracts demonstrated the strongest inhibitory properties. mdpi.com

An example of detailed research findings in plant-based models is the observed decrease in lettuce seed germination and growth when exposed to high relative concentrations of tansy leaf acidic fraction. At relative concentrations of 0.5 and 1.0, lettuce seed germination and growth decreased significantly compared to the control. researchgate.netvu.lt

Rodent Models (e.g., Mice, Rats) for Biological Activity Assessment

Rodent models, primarily mice and rats, are widely used in preclinical research to assess the biological activity of compounds, including those found in plant extracts containing this compound. arxiv.orgnih.govlabome.com These models are valuable for studying complex biological processes, disease mechanisms, and evaluating the potential efficacy of novel therapeutic interventions in a living system. ichor.bio Common rodent strains used in research include C57BL/6 and BALB/c mice, and Sprague-Dawley and Wistar rats. labome.com

Rodent models are utilized to investigate various pharmacological activities. For example, studies on Artemisia ludoviciana, another plant containing related compounds, have used mice to assess hypoglycemic, antihyperglycemic, antinociceptive, and anti-inflammatory effects. researchgate.netresearchgate.net These studies employed well-known animal models for specific conditions, such as using normal and NA-STZ-treated mice for evaluating effects on blood glucose levels and the formalin test and carrageenan-induced oedema model for assessing antinociceptive and anti-inflammatory activities. researchgate.netresearchgate.net

Experimental designs in rodent studies involve administering the plant extracts or isolated compounds to groups of animals and observing the resulting biological effects. researchgate.netresearchgate.net This can include measuring physiological parameters, assessing behavioral responses, or analyzing biochemical markers. researchgate.netresearchgate.netnih.gov

For instance, in studies on Artemisia ludoviciana extracts, oral administration to mice was used to evaluate effects on blood glucose levels in acute hypoglycemic tests and oral glucose/sucrose tolerance tests. researchgate.net Antinociceptive effects were assessed using tests like the formalin test and hot plate test, while anti-inflammatory activity was evaluated using models such as carrageenan-induced oedema. researchgate.net

Rodent models offer the advantage of allowing for the study of systemic effects and interactions within a complex organism. However, it is important to consider physiological differences between rodents and humans, which can influence the extrapolation of findings. nih.gov

Lower Organism Models (e.g., Artemia species) for Initial Bioactivity Screening

Lower organism models, such as Artemia species (brine shrimp), are frequently employed for initial, rapid, and cost-effective bioactivity screening of natural products and compounds. nih.govmdpi.com The Artemia lethality assay, also known as the brine shrimp lethality assay (BSLA), is a widely used bench-top bioassay for this purpose. nih.govpsu.edu

Artemia are small crustaceans that are easy to culture in the laboratory from commercially available cysts. nih.govmdpi.com Their rapid hatching and sensitivity to a wide range of toxic compounds make them suitable for preliminary toxicity assessment and general bioactivity screening. nih.govmdpi.compsu.edu The BSLA involves exposing Artemia nauplii (larvae) to different concentrations of the test substance and determining the concentration that is lethal to 50% of the organisms (LC50). psu.edu

While primarily a lethality assay, Artemia can also be used to assess other endpoints, such as behavioral changes, which can indicate potential neurotoxicity or other biological effects. mdpi.com

Studies have utilized the Artemia model to screen the toxicity of plant extracts. For example, an Artemisia ludoviciana extract showed moderate toxicity in the Artemia model with a reported LC50 value. researchgate.net This type of initial screening helps researchers prioritize extracts or compounds for further investigation in more complex models.

The advantages of using Artemia include its simplicity, low cost, and the ability to screen a large number of samples quickly. nih.govpsu.edu However, it is important to note that the Artemia lethality assay is a general toxicity test and does not provide specific information about mechanisms of action or therapeutic potential in higher organisms. psu.edu

Principles of Rigorous In vivo Experimental Design (e.g., Model Selection, Randomization, Blinding, Sample Size Determination)

Rigorous experimental design is crucial for ensuring the validity, reliability, and reproducibility of in vivo research findings, particularly when studying the biological activity of compounds like this compound in complex systems such as rodent models. Key principles of robust in vivo experimental design include appropriate model selection, randomization, blinding, and proper sample size determination. ichor.biomodernvivo.com

Model Selection: Choosing the appropriate animal model is a critical first step. ichor.biomodernvivo.com The model should be relevant to the biological activity or disease being studied, considering factors such as genetic characteristics, physiological similarities to humans, and the availability of tools for manipulation and assessment. arxiv.orglabome.com Differences between species, such as variations in drug metabolism or protein activity, should be considered when extrapolating findings. nih.gov

Randomization: Randomization is essential to minimize selection bias and ensure that experimental groups are comparable at the start of the study. ichor.biomodernvivo.comukri.orgnih.govresearchgate.net Animals should be randomly allocated to different treatment groups. ichor.bioukri.orgnih.gov This helps to distribute potential confounding factors evenly among the groups. The method of randomization should be explicitly stated. nih.gov

Blinding: Blinding involves concealing the treatment allocation from investigators and personnel involved in data collection and analysis. ichor.biomodernvivo.comukri.orgnih.govresearchgate.net This helps to prevent observer bias, which can occur consciously or subconsciously and affect the assessment of outcomes. ichor.bionih.gov Ideally, studies should be double-blinded, where neither the subjects nor the researchers know the treatment assignments. While placebo effects are less of a concern in animal research compared to clinical trials, observer bias remains a significant factor that blinding helps mitigate. nih.gov

Sample Size Determination: Determining an adequate sample size is crucial for ensuring that a study has sufficient statistical power to detect biologically meaningful effects and to minimize the use of animals ethically. ichor.biomodernvivo.comukri.orgnih.gov Sample size calculations should be performed a priori based on expected effect size, variability of the data, and the desired level of statistical significance and power. ichor.bioukri.org Underpowered studies may fail to detect true effects, while overpowered studies can lead to unnecessary use of animals. ukri.orgnih.gov Ethical guidelines often recommend a minimum number of independent samples per group for statistical analysis, regardless of power calculation outcomes. nih.gov

Concluding Remarks and Future Directions in Ludovicin C Research

Synthesis and Biosynthetic Engineering for Enhanced Production

The synthesis and production of Ludovicin C present ongoing challenges and opportunities. While traditional synthetic methods exist, future efforts could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This includes exploring novel catalytic systems and reaction conditions that minimize waste and improve yields. rsc.orgrsc.org

Biosynthetic engineering offers a compelling alternative for enhanced this compound production. Investigating the biosynthetic pathway of this compound in its natural sources, such as Artemisia ludoviciana researchgate.net, can reveal key enzymes and genetic elements involved. researchgate.net Future research can leverage this knowledge to engineer microorganisms or plant systems for higher yields of this compound through synthetic biology approaches. researchgate.net Optimizing fermentation conditions or developing sustainable plant cultivation methods could also contribute to scalable and consistent production.

Comprehensive Mechanistic Investigations of Biological Activities

While this compound has shown various biological activities, a comprehensive understanding of its underlying mechanisms of action is still evolving. mdpi.com Future research should prioritize detailed investigations into the molecular targets and cellular pathways modulated by this compound. This could involve a combination of biochemical assays, cell biology techniques, and advanced imaging to elucidate how this compound interacts with specific proteins or cellular components.

For instance, if this compound exhibits anti-inflammatory properties, future studies could delve into its effects on specific inflammatory mediators, signaling cascades (e.g., NF-κB pathway), and immune cell responses. Similarly, if it shows activity against certain diseases, understanding its precise interactions within the relevant biological systems is crucial for rational development and optimization. researchgate.net

Advanced SAR Studies and Rational Design of Novel Analogs

Structure-Activity Relationship (SAR) studies are fundamental to identifying the key structural features of this compound responsible for its biological activities. nih.govresearchgate.net While initial SAR insights may exist, advanced studies are needed to systematically explore the impact of modifications to different parts of the this compound molecule. This could involve synthesizing a library of analogs with targeted structural variations and evaluating their biological effects. researchgate.net

The insights gained from advanced SAR studies can then inform the rational design of novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties. nih.govtessolve.comansys.com Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can play a significant role in predicting the activity of potential analogs and guiding synthetic efforts. acs.org The goal is to develop compounds with enhanced therapeutic potential and reduced off-target effects.

Integration of Omics Technologies in this compound Research

The application of omics technologies holds immense potential to revolutionize this compound research. nih.govhumanspecificresearch.org Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological effects of this compound. modemproject.nlresearchgate.net

For example, transcriptomic analysis can reveal changes in gene expression profiles in response to this compound treatment, pointing to affected pathways. Proteomics can identify altered protein levels and post-translational modifications. Metabolomics can shed light on metabolic changes induced by the compound. humanspecificresearch.org By integrating these diverse datasets, researchers can gain a more comprehensive understanding of the complex biological networks influenced by this compound, identify potential biomarkers, and uncover new therapeutic targets. modemproject.nl

Collaborative Research Opportunities and Interdisciplinary Approaches

Advancing this compound research requires collaborative efforts and interdisciplinary approaches. researchgate.netupr.eduub.eduresearchgate.netpsichi.orgadvantere.org Researchers from various fields, including organic chemistry, biochemistry, pharmacology, molecular biology, and bioinformatics, need to collaborate to tackle the multifaceted challenges in this compound research. nih.govduke.educuhk.edu.hk

Establishing interdisciplinary research teams can facilitate the seamless integration of expertise and techniques, from the synthesis of novel analogs to the complex analysis of omics data. advantere.org Collaborative initiatives between academic institutions, research institutes, and potentially industrial partners can accelerate the pace of discovery and development. Sharing resources, knowledge, and data through collaborative networks can lead to a more comprehensive understanding of this compound and its potential applications. psichi.org

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for isolating and characterizing Ludovicin C from natural sources?

  • Methodological Answer : Isolation requires systematic solvent extraction (e.g., hexane, ethyl acetate) followed by chromatographic separation (column chromatography, HPLC). Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For characterization, combine spectroscopic techniques (NMR, MS) and crystallography. Include purity validation via HPLC (>95% purity threshold) and orthogonal methods like TLC .
  • Example Workflow :

StepTechniquePurposeCriteria
1Solvent extractionCrude extractionSolvent polarity matched to compound solubility
2Column chromatographyPreliminary purificationStationary phase selectivity
3HPLCFinal purificationPurity >95%
4NMR/MSStructural elucidationCross-validated spectral data

Q. How can researchers ensure accurate structural elucidation of this compound using spectroscopic data?

  • Methodological Answer : Use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and functional groups. Validate with high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Cross-reference with X-ray crystallography if crystalline forms are obtainable. Discrepancies in spectral data should trigger re-isolation or computational modeling (DFT) to resolve conflicts .

Q. What protocols are recommended for assessing the purity of this compound in academic research?

  • Methodological Answer : Employ orthogonal methods:

  • HPLC : Use a C18 column with UV detection (λmax specific to this compound).
  • Melting Point : Compare observed vs. literature values (±2°C tolerance).
  • TLC : Multiple solvent systems (e.g., chloroform:methanol 9:1) to confirm single spot .

Advanced Research Questions

Q. How should researchers address contradictions in spectral or bioactivity data for this compound?

  • Methodological Answer : Apply triangulation:

Replicate experiments to rule out technical errors.

Compare data with structurally similar compounds (e.g., sesquiterpene lactones).

Use computational tools (molecular docking, QSAR) to predict bioactivity consistency.
Contradictions may arise from isomerism or impurities; address via advanced purification (preparative HPLC) or isotopic labeling .

Q. What strategies optimize this compound’s synthetic route for scalability in academic labs?

  • Methodological Answer :

  • Retrosynthetic Analysis : Identify key intermediates (e.g., guaianolide backbone).
  • Catalysis : Screen catalysts (organocatalysts, enzymes) for stereoselective steps.
  • Process Metrics : Track yield, enantiomeric excess (ee), and E-factor (waste-to-product ratio). Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent) .

Q. How can researchers validate this compound’s purported bioactivity in complex biological models?

  • Methodological Answer :

  • In Vitro : Dose-response assays (IC50/EC50) in target cell lines (e.g., cancer, immune cells). Include positive/negative controls.
  • In Vivo : Use murine models for pharmacokinetics (oral bioavailability, half-life). Apply ethical guidelines for sample size and endpoints .
  • Mechanistic Studies : RNA-seq or proteomics to identify pathways modulated by this compound .

Q. What statistical frameworks are appropriate for analyzing dose-response or structure-activity relationship (SAR) data for this compound?

  • Methodological Answer :

  • Dose-Response : Nonlinear regression (e.g., Hill equation) to calculate EC50 and efficacy.
  • SAR : Multivariate analysis (PCA, PLS) to correlate structural features (logP, polar surface area) with activity. Validate models via leave-one-out cross-validation .
  • Example Table :
Compound DerivativelogPIC50 (μM)Notes
This compound2.10.5Reference
Derivative A3.05.2Reduced activity

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., NMR solvent, HPLC gradients) in supplementary materials .
  • Ethical Compliance : For bioassays, obtain institutional review board (IRB) approval and follow ARRIVE guidelines for animal studies .
  • Data Transparency : Share raw spectral data in repositories (e.g., Zenodo) and cite them in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.